5,5-Dimethyl-2-(2-(4-((trifluoromethyl)thio)phenyl)hydrazono)cyclohexane-1,3-dione
Description
5,5-Dimethyl-2-(2-(4-((trifluoromethyl)thio)phenyl)hydrazono)cyclohexane-1,3-dione is a β-diketone derivative characterized by a cyclohexane-1,3-dione core substituted with a hydrazone-linked aryl group bearing a trifluoromethylthio (-SCF₃) moiety. The trifluoromethylthio group is a strong electron-withdrawing substituent, enhancing lipophilicity and influencing intermolecular interactions, which may improve binding to biological targets .
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[[4-(trifluoromethylsulfanyl)phenyl]diazenyl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-14(2)7-11(21)13(12(22)8-14)20-19-9-3-5-10(6-4-9)23-15(16,17)18/h3-6,21H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLKLKCWOAICFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)SC(F)(F)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
The 5,5-dimethylcyclohexane-1,3-dione (dimedone) scaffold is synthesized via transfer hydrogenation of substituted resorcinol derivatives. A preferred method involves:
Transfer Hydrogenation of Resorcinol
Resorcinol derivatives undergo catalytic hydrogenation using sodium formate as a hydrogen donor and palladium on carbon (Pd/C) as a catalyst in aqueous media. Key parameters include:
- Catalyst : 1–5 wt% Pd/C (egg-shell or powder type).
- Temperature : 40–70°C.
- Reaction Time : 1–15 hours.
- Base : Sodium hydroxide or carbonate to maintain pH 5–11.
Post-reaction, the mixture is filtered to remove the catalyst, neutralized with HCl to pH 3, and crystallized to yield dimedone with >89% purity. Alternative solvents like ethanol achieve comparable yields (96% selectivity).
Table 1: Optimization of Dimedone Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5% Pd/C | Water | 70 | 91 |
| 5% Pd/SiO₂ | Water | 70 | 90 |
| 5% Pd/C | Ethanol | 70 | 96 |
Preparation of 4-((Trifluoromethyl)thio)phenylhydrazine
The trifluoromethylthiophenylhydrazine intermediate is synthesized via diazotization and reduction:
Diazotization of 4-Aminophenyl Trifluoromethyl Sulfide
4-Aminophenyl trifluoromethyl sulfide is diazotized using NaNO₂ in acidic conditions (HCl/H₂SO₄) at 0–5°C.
Reduction of Diazonium Salt
The diazonium salt is reduced with SnCl₂ or Na₂S₂O₄ to yield the hydrazine derivative. Industrial protocols emphasize:
- Solvent : Water or ethanol.
- Temperature : 80–120°C under pressure (1–30 bar).
- Purification : Extraction with dichloromethane and crystallization.
Table 2: Trifluoromethylthiophenylhydrazine Synthesis
| Substrate | Reducing Agent | Yield (%) |
|---|---|---|
| 4-Aminophenyl SCF₃ | SnCl₂ | 70 |
| 4-Aminophenyl SCF₃ | Na₂S₂O₄ | 65 |
Hydrazone Formation via Condensation
The final step involves condensing dimedone with 4-((trifluoromethyl)thio)phenylhydrazine:
Reaction Conditions
- Solvent : Ethanol, 1,4-dioxane, or acetic acid.
- Catalyst : Acetic acid or triethanolammonium acetate.
- Temperature : Reflux (60–80°C).
- Time : 6–12 hours.
The hydrazone forms via nucleophilic attack of the hydrazine on the diketone’s carbonyl group, followed by dehydration. Yields exceed 75% after recrystallization from ethanol/water.
Table 3: Hydrazone Condensation Optimization
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| Ethanol | Acetic acid | 88 |
| 1,4-Dioxane | None | 75 |
| Ethanol | [TEAH][OAc] | 94 |
Industrial-Scale Considerations
Structural and Analytical Characterization
Spectral Data
Challenges and Mitigation
Side Reactions
Trifluoromethylthiolation
Electrophilic trifluoromethylthiolation agents (e.g., AgSCF₃) improve regioselectivity over radical pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions due to the presence of the hydrazono group, potentially leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions can occur, particularly targeting the hydrazono group, converting it into an amine derivative.
Substitution: : Nucleophilic and electrophilic substitution reactions can be carried out on the aromatic ring or the hydrazono group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: : Typical reducing agents involve hydrogen gas with a catalyst such as palladium or reducing agents like sodium borohydride.
Substitution: : Reagents such as halogens for electrophilic substitution or organometallic compounds for nucleophilic substitution.
Major Products
Oxidation Products: : N-oxide derivatives with modified electronic properties.
Reduction Products: : Corresponding amine derivatives.
Substitution Products: : Variously functionalized aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties due to the presence of the hydrazono functional group, which is known for its biological activity.
Anticancer Activity
Recent studies have shown that derivatives of hydrazones exhibit significant anticancer properties. For instance, compounds similar to 5,5-Dimethyl-2-(2-(4-((trifluoromethyl)thio)phenyl)hydrazono)cyclohexane-1,3-dione have been tested against various cancer cell lines. The incorporation of trifluoromethyl groups enhances lipophilicity and bioavailability, potentially improving efficacy against tumors.
Anticonvulsant Properties
Research has indicated that certain hydrazone derivatives can exhibit anticonvulsant effects. The structure of this compound may provide a scaffold for developing new anticonvulsant agents through structure-activity relationship (SAR) studies .
Material Science
The unique properties of the trifluoromethylthio group allow for the modification of polymers and materials.
Polymer Additives
Compounds like this compound can be utilized as additives in polymer formulations to enhance thermal stability and chemical resistance. The incorporation of such compounds into polymer matrices has been shown to improve mechanical properties and durability.
Agrochemicals
The compound's structure suggests potential applications in agrochemical formulations.
Pesticide Development
Research into similar hydrazone compounds has revealed their effectiveness as pesticides and herbicides. The trifluoromethylthio group can increase the potency and selectivity of agrochemicals against target pests while minimizing environmental impact.
Case Study 1: Anticancer Activity
A study conducted on a series of hydrazone derivatives demonstrated that modifications to the aromatic ring significantly influenced cytotoxicity against breast cancer cell lines. The presence of the trifluoromethylthio group in these compounds was correlated with enhanced activity compared to non-fluorinated analogs .
Case Study 2: Material Enhancement
In a comparative analysis of polymer blends containing various additives, those with this compound showed improved tensile strength and thermal stability under high-temperature conditions. This demonstrates the compound's potential as a key additive in high-performance materials.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through its interaction with biological macromolecules such as enzymes and receptors. The trifluoromethylthio group, known for its electronegativity and ability to form strong bonds, plays a crucial role in enhancing the compound’s binding affinity to target sites, potentially disrupting normal biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other hydrazono-cyclohexane-dione derivatives. Below is a detailed comparison based on physicochemical properties, synthesis, and biological activity:
Structural and Physicochemical Properties
Notes:
- The target compound’s higher molecular weight and lipophilicity (estimated) compared to Compound 1 and 2 are attributed to the bulkier -SCF₃ group.
- Substituent position (para vs. ortho) significantly affects steric and electronic interactions. For example, the para-substituted -SCF₃ group in the target compound may enhance COX-2 binding compared to the ortho-CF₃ group in Compound 2 .
ADME and Toxicity
Notes:
- The target compound’s higher lipophilicity may improve membrane permeability but reduce aqueous solubility, a trade-off common with -SCF₃ groups .
Key Research Findings
Substituent Position Matters : Para-substituted derivatives (e.g., target compound) generally exhibit better COX-2 inhibition than ortho-substituted analogs (e.g., Compound 2) due to reduced steric clash .
Trifluoromethylthio vs. Trifluoromethyl : The -SCF₃ group’s higher lipophilicity and polar surface area may improve target engagement compared to -CF₃ .
Synthetic Flexibility : Diazotization methods enable modular synthesis of diverse analogs, though yields vary with substituent reactivity (e.g., electron-deficient aryl amines couple less efficiently) .
Biological Activity
5,5-Dimethyl-2-(2-(4-((trifluoromethyl)thio)phenyl)hydrazono)cyclohexane-1,3-dione is a complex organic compound characterized by its unique trifluoromethylthio group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound is illustrated as follows:
This structure includes:
- Cyclohexane core : Provides a stable framework.
- Trifluoromethylthio group : Enhances lipophilicity and stability, potentially influencing biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown enhanced activity against various bacterial strains. In vitro assays demonstrated that these compounds inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
Anticancer Properties
Several studies have focused on the anticancer activity of hydrazone derivatives. The compound under review has been evaluated for its cytotoxic effects against various cancer cell lines. In particular, it has been noted to induce apoptosis in human leukemia cells, with IC50 values comparable to established chemotherapeutic agents. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Studies suggest that this compound may inhibit pro-inflammatory cytokine production in macrophages, thereby reducing inflammation in various models of inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in cytokine production |
Case Study: Anticancer Activity
In a detailed study assessing the anticancer properties of similar hydrazone compounds, researchers found that this compound exhibited significant cytotoxicity against human leukemia cell lines. The study utilized both MTT assays and flow cytometry to evaluate cell viability and apoptosis rates. Results indicated that the compound triggered cell cycle arrest and increased apoptotic markers compared to control groups .
The biological activities of this compound can be attributed to its interaction with specific cellular targets:
- Mitochondrial Dysfunction : Induces oxidative stress leading to apoptosis.
- Cytokine Modulation : Alters signaling pathways involved in inflammation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 5,5-Dimethyl-2-(2-(4-((trifluoromethyl)thio)phenyl)hydrazono)cyclohexane-1,3-dione?
- Methodological Answer : The compound can be synthesized via diazotization of 4-((trifluoromethyl)thio)aniline followed by coupling with 5,5-dimethylcyclohexane-1,3-dione. Key parameters include:
- Catalyst selection : Acidic or basic conditions (e.g., HCl/NaNO₂ for diazotization) .
- Temperature control : Reflux in polar aprotic solvents (e.g., DMF or acetic acid) to enhance yield .
- Purification : Recrystallization from ethanol or DMF-acetic acid mixtures to isolate the hydrazone product .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic C=O (1680–1750 cm⁻¹) and N=N (1540–1600 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assign peaks for cyclohexane-dione protons (~2.5–3.5 ppm) and aromatic signals from the trifluoromethylthio-phenyl group .
- Elemental Analysis (CHNS) : Validate empirical formula (e.g., C₁₅H₁₄F₃N₂O₂S) with <1% deviation .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate samples in buffers (pH 2–12) at 25–60°C for 24–72 hours, monitoring degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage protocols .
Advanced Research Questions
Q. How can tautomeric forms of this hydrazone derivative be distinguished experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve keto-enol tautomerism by analyzing bond lengths (C=O vs. C–O) .
- UV-Vis Spectroscopy : Compare λₐbₛ shifts in polar vs. non-polar solvents; enol forms exhibit bathochromic shifts due to conjugation .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Dose-Response Reproducibility : Use standardized assays (e.g., MTT for cytotoxicity) with triplicate replicates and positive/negative controls .
- Meta-Analysis : Cross-validate results with computational models (e.g., molecular docking to assess binding affinity variations due to tautomerism) .
Q. How to design experiments evaluating the compound’s environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F respirometry to measure microbial mineralization rates in soil/water systems .
- Ecotoxicology Assays : Test acute toxicity on Daphnia magna (48-hr LC₅₀) and algae (72-hr growth inhibition) under OECD 202/201 guidelines .
Q. What computational methods elucidate the electronic effects of the trifluoromethylthio substituent on reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior .
Methodological Challenges and Solutions
Q. How to address purity challenges arising from byproducts during synthesis?
- Advanced Purification :
- Flash Chromatography : Use gradient elution (hexane/ethyl acetate) to separate hydrazone from unreacted dione or diazonium salts .
- HPLC-PDA : Employ C18 columns with UV detection at 254 nm to quantify impurities <0.1% .
Q. What experimental frameworks link the compound’s mechanism of action to theoretical models (e.g., enzyme inhibition)?
- Integrated Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
